6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
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Overview
Description
Carboxylic acids, such as “6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid”, are organic compounds that contain a carboxyl group (C=O)OH. The presence of the carboxyl group gives these compounds acidic properties .
Molecular Structure Analysis
The molecular structure of carboxylic acids consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including reactions involving the -O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical and Chemical Properties Analysis
Carboxylic acids generally have higher melting points and boiling points compared to alcohols, aldehydes, ketones, and chlorides due to the strength and degree of hydrogen bonding .Scientific Research Applications
Crystallography and Structural Analysis
Studies on benzothiophene derivatives, such as 1-benzothiophene-2-carboxylic acid, have contributed significantly to the field of crystallography and structural analysis. A notable example includes the determination of the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid (BTCA) using laboratory X-ray powder diffraction data, DFT-D calculations, Hirshfeld surface analysis, and energy frameworks. This research highlights the complex 3D arrangements in terms of hydrogen-bonded dimers of BTCA molecules, which interact through various bonds to produce tapes further connected through π⋯π and edge-to-face C–H⋯π interactions (Dugarte-Dugarte et al., 2021).
Synthetic Chemistry and Drug Design
In synthetic chemistry, benzothiophene derivatives have shown utility in the design and synthesis of new molecules. For instance, the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 presents a method for preparing various functionalized aryl- and alkenyl-carboxylic acids. This process is significant for the synthesis of benzothiophene derivatives and their application in medicinal chemistry, demonstrating the versatility of benzothiophene compounds in synthesizing complex molecules (Ukai et al., 2006).
Molecular Engineering and Computational Studies
The molecular engineering and computational analysis of benzothiophene derivatives, such as 1-benzothiophene-2-carboxylic acid, have provided insights into their potential pharmaceutical applications. Theoretical studies on the geometry, vibrational, pharmaceutical, and electronic properties of monomeric and dimeric structures of benzothiophene derivatives reveal the importance of non-covalent interactions in stabilizing these compounds. Additionally, molecular docking analysis has been used to explore the pharmaceutical properties of these molecules, showcasing their potential in drug discovery and development (Sagaama & ISSAOUI, 2020).
Photoreleasable Protecting Groups for Carboxylic Acids
Research on 2,5-dimethylphenacyl (DMP) esters has introduced a new photoremovable protecting group for carboxylic acids. The efficient photoenolization process leading to the release of carboxylic acids highlights the application of benzothiophene derivatives in organic synthesis and biochemistry, particularly in the development of "caged compounds" for controlled release mechanisms (Zabadal et al., 2001).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It’s worth noting that the benzothiadiazine-1,1-dioxide scaffold has been associated with a variety of pharmacological activities . For instance, 8-chloro-2,3,5,6-tetrahydro-3,6-dimethyl-pyrrolo[1,2,3-de]-1,2,4-benzothiadiazine-1,1-dioxide exhibited higher activity as a positive modulator of the AMPA receptor .
Biochemical Pathways
Compounds with similar structures have been associated with a variety of biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Pharmacokinetics
The related compound pentanoic acid, 1,1-dimethylpropyl ester has a predicted boiling point of 1842±80 °C and a predicted density of 0873±006 g/cm3 , which may give some indication of its pharmacokinetic properties.
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Safety and Hazards
Properties
IUPAC Name |
6-(2-methylbutan-2-yl)-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2S/c1-4-14(2,3)9-5-6-10-11(13(15)16)8-17-12(10)7-9/h5-8H,4H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZVMLSOBKUTBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402305 |
Source
|
Record name | 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667436-12-6 |
Source
|
Record name | 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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